6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound featuring a triazole ring fused to a pyridine core, substituted with bromine (Br), chlorine (Cl), and methyl (Me) groups at positions 6, 3, and 8, respectively. This compound belongs to the triazolopyridine family, which is renowned for diverse biological activities, including antifungal, antibacterial, and central nervous system modulation .
Synthesis: The compound can be synthesized via oxidative cyclization of hydrazones using chlorinating agents like N-chlorosuccinimide (NCS) under mild conditions, as demonstrated for structurally similar triazolopyridines .
Properties
Molecular Formula |
C7H5BrClN3 |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
6-bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-4-2-5(8)3-12-6(4)10-11-7(12)9/h2-3H,1H3 |
InChI Key |
YUPZNGIFPCPVNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methylpyridine with bromine and a triazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Properties
The substituents on the triazolopyridine scaffold significantly influence molecular properties. Key analogues and their features are summarized below:
Key Observations :
- Electron-Withdrawing Groups (Br, Cl) : Enhance stability and influence biological activity. The Br/Cl combination in the target compound may improve antifungal efficacy compared to methyl or cyclopropyl substituents .
- Methyl vs. Cyclopropyl : Methyl groups increase lipophilicity, while cyclopropyl substituents may improve metabolic stability .
Antifungal Activity
Triazolopyridines with hydrazone moieties exhibit antifungal activity, with potency dependent on substituent electronegativity. The target compound’s Br/Cl groups likely enhance activity against Stemphylium lycopersici and Botrytis cinerea compared to dimethyl analogues .
Therapeutic Potential
- mGluR2 Modulation : Derivatives like 6-bromo-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine are patented as mGluR2 modulators for neurological disorders . The target compound’s Cl/Me substituents may reduce receptor affinity compared to pyridinyl groups.
- Anticancer Applications : Triazolopyridines with sulfonamide groups show antiproliferative effects, though the target compound’s activity remains unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
